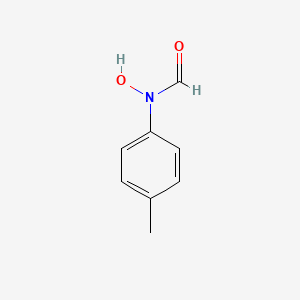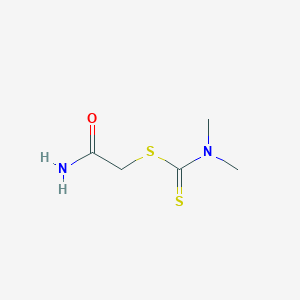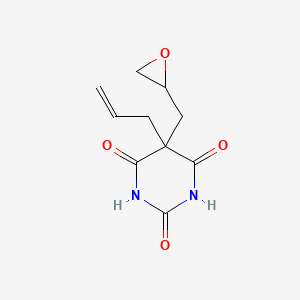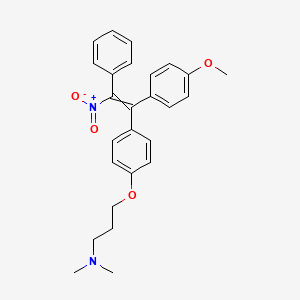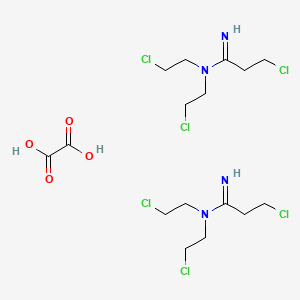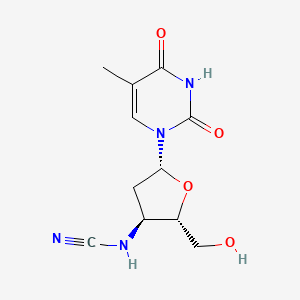
Thymidine, 3'-(cyanoamino)-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-(cyanoamino)-3’-deoxy- is a modified nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification at the 3’ position with a cyanoamino group makes this compound unique and potentially useful in various scientific applications, particularly in the fields of molecular biology and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(cyanoamino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the cyanoamino group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like cyanogen bromide or similar cyanating agents.
Industrial Production Methods
Industrial production of Thymidine, 3’-(cyanoamino)-3’-deoxy- may involve large-scale synthesis using automated synthesizers and continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-(cyanoamino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyanoamino group.
Substitution: The cyanoamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanoamino derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-(cyanoamino)-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and molecular probes.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-(cyanoamino)-3’-deoxy- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The cyanoamino group at the 3’ position can disrupt the normal base pairing and replication processes, making it a valuable tool in studying DNA dynamics and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
5-Bromo-2’-deoxyuridine: A thymidine analog used in cell proliferation studies.
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used for DNA labeling.
Uniqueness
Thymidine, 3’-(cyanoamino)-3’-deoxy- is unique due to the presence of the cyanoamino group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other thymidine analogs.
Eigenschaften
CAS-Nummer |
123533-07-3 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]cyanamide |
InChI |
InChI=1S/C11H14N4O4/c1-6-3-15(11(18)14-10(6)17)9-2-7(13-5-12)8(4-16)19-9/h3,7-9,13,16H,2,4H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
OSVHZKDTMNHVAE-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


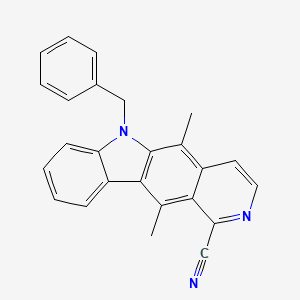
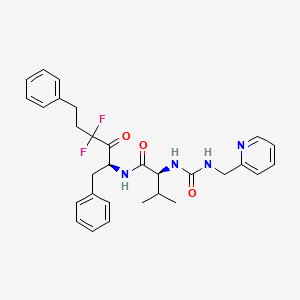
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
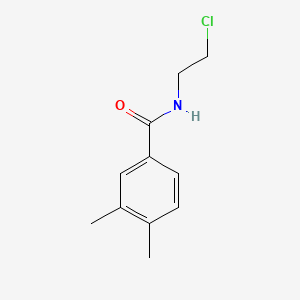
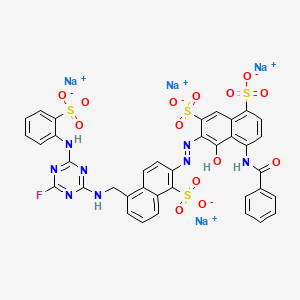
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
